![molecular formula C17H18BrN3OS B4778086 N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4778086.png)
N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide (BHPI) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHPI belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory mediators. N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to possess analgesic properties, which may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant pharmacological properties. However, there are also some limitations to using N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could involve studying its pharmacokinetic properties and optimizing its dosing regimen. Additionally, N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide could be studied in combination with other drugs to determine its potential synergistic effects. Finally, N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide could be tested in clinical trials to determine its safety and efficacy in humans.
Scientific Research Applications
N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to possess significant anti-inflammatory, analgesic, and anti-cancer properties. N-(4-bromophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS/c18-13-5-7-14(8-6-13)19-17(23)21-11-9-20(10-12-21)15-3-1-2-4-16(15)22/h1-8,22H,9-12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZIVCRNRVILMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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